An In-depth Technical Guide to the Molecular Structure Analysis of 3-Phenylpyrrolidine-3-carboxylic acid
An In-depth Technical Guide to the Molecular Structure Analysis of 3-Phenylpyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Phenylpyrrolidine-3-carboxylic acid is a chiral cyclic amino acid derivative that serves as a crucial building block in medicinal chemistry.[1][2] Its rigid, stereochemically defined structure makes it an ideal scaffold for synthesizing complex, biologically active molecules, including potent and selective enzyme inhibitors and receptor agonists.[1][3] This guide provides a comprehensive analysis of the molecular structure of 3-Phenylpyrrolidine-3-carboxylic acid, detailing the application and interpretation of key analytical techniques. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to thoroughly characterize this and similar molecules, ensuring scientific rigor and facilitating the advancement of drug discovery programs.
Introduction: The Significance of 3-Phenylpyrrolidine-3-carboxylic acid in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[4][5][6] The incorporation of a phenyl group at the 3-position, along with a carboxylic acid, introduces a unique combination of steric bulk, aromaticity, and functionality. This specific arrangement allows for diverse chemical modifications, making 3-Phenylpyrrolidine-3-carboxylic acid and its derivatives highly valuable in the development of novel therapeutics.[7][8] Understanding the precise three-dimensional structure of this molecule is paramount, as its biological activity is intrinsically linked to its stereochemistry and conformation. This guide will systematically explore the analytical methodologies required for a complete and unambiguous structural elucidation.
Foundational Structural and Physicochemical Properties
A thorough understanding of the fundamental properties of 3-Phenylpyrrolidine-3-carboxylic acid is the first step in its comprehensive analysis. These properties influence sample preparation, analytical method selection, and data interpretation.
| Property | Value | Source |
| Molecular Formula | C11H13NO2 | [9] |
| Molecular Weight | 191.23 g/mol | [9] |
| Appearance | Solid | |
| Chirality | Exists as (R) and (S) enantiomers | [10] |
Spectroscopic Characterization: Unveiling the Molecular Framework
Spectroscopic techniques are indispensable for confirming the covalent structure of 3-Phenylpyrrolidine-3-carboxylic acid. Each method provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Phenylpyrrolidine-3-carboxylic acid, both ¹H and ¹³C NMR are essential.
-
¹H NMR Spectroscopy : The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their relative proximity. Key expected signals include those for the aromatic protons of the phenyl group, and the aliphatic protons of the pyrrolidine ring. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 12 ppm), though its position can be concentration and solvent-dependent.[11]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum indicates the number of unique carbon environments. Expected signals include those for the aromatic carbons, the aliphatic carbons of the pyrrolidine ring, and the carbonyl carbon of the carboxylic acid, which typically appears in the range of 165-185 ppm.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Phenylpyrrolidine-3-carboxylic acid, the following characteristic absorption bands are expected:
| Functional Group | Wavenumber (cm⁻¹) | Characteristics |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad |
| C-H (Aromatic & Aliphatic) | 3100-2850 | Sharp, superimposed on the O-H band |
| C=O (Carboxylic Acid) | 1760-1690 | Strong and sharp |
| C-O (Carboxylic Acid) | 1320-1210 | Strong |
| N-H (Pyrrolidine) | (Typically broad, in the 3300-3500 region if protonated) | May be obscured by the O-H band |
The broadness of the O-H stretch is a hallmark of carboxylic acids and is due to hydrogen bonding, often leading to the formation of dimers in the solid state or in concentrated solutions.[12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. In electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula. The fragmentation pattern can also be diagnostic, often involving the loss of water or carbon dioxide from the parent ion.[14][15]
Stereochemical Analysis: Defining the 3D Arrangement
3-Phenylpyrrolidine-3-carboxylic acid possesses a chiral center at the C3 position. Since enantiomers often exhibit different pharmacological activities, determining the stereochemistry is a critical aspect of its analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers.[16] This can be achieved through two main approaches:
-
Direct Method : Using a chiral stationary phase (CSP), such as one based on polysaccharides like cellulose or amylose derivatives.[17]
-
Indirect Method : Derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[16][18][19]
The choice of method depends on factors such as the scale of the separation and the availability of instrumentation.
X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration and the solid-state conformation of the molecule. This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[7]
Experimental Protocols
The following are representative protocols for the key analytical techniques discussed.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation : Weigh approximately 5-10 mg of the 3-Phenylpyrrolidine-3-carboxylic acid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition :
-
Instrument : 400 MHz or higher field NMR spectrometer.
-
Experiments : Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for complete assignment.
-
Temperature : 298 K.
-
Protocol for FT-IR Spectroscopic Analysis (ATR)
-
Sample Preparation :
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Data Acquisition :
-
Instrument : Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive structural analysis of 3-Phenylpyrrolidine-3-carboxylic acid.
Caption: Workflow for the structural elucidation of 3-Phenylpyrrolidine-3-carboxylic acid.
Conclusion
The thorough molecular structure analysis of 3-Phenylpyrrolidine-3-carboxylic acid is a multi-faceted process that relies on the synergistic application of various analytical techniques. From confirming the basic connectivity with NMR and IR spectroscopy to defining the precise three-dimensional arrangement through chiral methods, each step provides critical information. This guide has outlined the key methodologies and their underlying principles, providing a robust framework for researchers in the field of drug discovery to confidently and accurately characterize this important molecular scaffold.
References
-
Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. PMC. Available at: [Link]
- Devi, P., et al. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1- Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 69(05), 271-276.
- Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents.
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]
- Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Advances, 3(43), 19807-19810.
-
IR: carboxylic acids. University of Calgary. Available at: [Link]
-
IR spectrum of carboxylic acids and alcohols. SlidePlayer. Available at: [Link]
-
Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. Available at: [Link]
- Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 63(10), 824-827.
-
Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
3-Phenylpyrrolidine-3-carboxylic acid hydrochloride. Appretech Scientific Limited. Available at: [Link]
-
Pyrrolidine-3-carboxylic acid, N-(4-bromo-3-methylphenyl)-5-oxo-. SpectraBase. Available at: [Link]
- Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 838-854.
-
Chiral Separations Introduction. VTechWorks. Available at: [Link]
-
Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Asian Natural Products Research. Available at: [Link]
-
3-Pyrrolidinecarboxylic acid. PubChem. Available at: [Link]
- Uno, K., et al. (2013). (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS.
-
Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. Available at: [Link]
-
Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. NIST WebBook. Available at: [Link]
-
1-phenylpyrrolidine-3-carboxylic acid (C11H13NO2). PubChemLite. Available at: [Link]
-
Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. enamine.net [enamine.net]
- 7. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. chemscene.com [chemscene.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. opendata.uni-halle.de [opendata.uni-halle.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 18. researchgate.net [researchgate.net]
- 19. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
